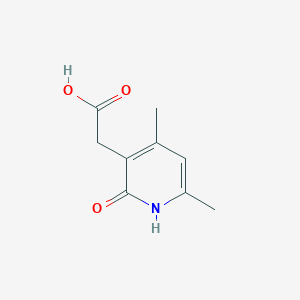

2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-6(2)10-9(13)7(5)4-8(11)12/h3H,4H2,1-2H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHCDWGQNIFECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles with potassium ferricyanide in an alkaline medium. This reaction results in the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for the oxidation of related compounds.

Reduction: Typical reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides and sulfonates, while reduction reactions typically produce the corresponding alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Antidiabetic Activity

Research has demonstrated that derivatives of 2-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid exhibit notable antidiabetic properties. These compounds have been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. In vitro studies indicate that these derivatives can effectively lower blood glucose levels by delaying carbohydrate digestion and absorption .

1.2 Anticancer Properties

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies have reported that certain derivatives exhibit higher inhibitory effects on tumor cells than conventional chemotherapeutics like doxorubicin, with IC50 values indicating significant potency against multiple cancer types . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity .

Table 1: Synthetic Routes for this compound

| Step | Reagent/Conditions | Product |

|---|---|---|

| 1 | 4,6-Dimethylpyridine + Acetic Anhydride | Acetylated intermediate |

| 2 | Hydrolysis with HCl | 2-(4,6-Dimethylpyridin-3-yl)acetic acid |

| 3 | Cyclization under heat | Final product |

3.1 Cytotoxicity Tests

In vitro studies have evaluated the cytotoxicity of various derivatives against human cancer cell lines such as HeLa and MCF7. Results indicate that some derivatives possess selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

3.2 Mechanism of Action

The proposed mechanisms include inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, certain derivatives have been shown to inhibit PIM-1 kinase activity, which is implicated in tumor growth and resistance to apoptosis .

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridinone Family

The compound shares structural homology with several derivatives, differing in substituents and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Bioactivity: The acetic acid moiety in the parent compound contributes to moderate α-glucosidase inhibition (IC₅₀ ~18 µM in derivative 5a). However, substituting the acetic acid with a thiadiazole-butanoic acid group (as in 7a) enhances inhibitory potency (IC₅₀: 12 µM), likely due to improved hydrogen bonding and steric interactions with the enzyme active site .

Synthetic Flexibility :

- The 3-position acetic acid group facilitates conjugation with heterocycles (e.g., thiadiazoles in 5a–c), enabling rapid diversification for structure-activity relationship (SAR) studies . Analogues like 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid () exhibit less synthetic versatility due to steric hindrance from the phenyl group .

Physicochemical Properties :

- The parent compound’s carboxylic acid group confers higher aqueous solubility compared to its amide derivatives (e.g., piperidine carboxamide), which may prioritize blood-brain barrier penetration for CNS targets .

Biological Activity

2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid, a derivative of 4,6-dimethyl-2-oxo-1,2-dihydropyridine, has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been investigated for its effects on different biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 167.16 g/mol. Its structural characteristics include a pyridine ring with two methyl groups and a carboxylic acid functional group.

Antioxidant Properties

Research indicates that compounds derived from the pyridine family exhibit significant antioxidant properties. For instance, studies have shown that 4,6-dimethyl derivatives can scavenge free radicals effectively, thus providing protective effects against oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as an inhibitor for several enzymes involved in metabolic pathways. Specifically, it has shown potential in inhibiting aldose reductase (ALR), an enzyme linked to diabetic complications. The compound's IC50 values suggest potent inhibition comparable to established inhibitors like epalrestat .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have demonstrated that this compound exhibits selective cytotoxic effects. For example, it has been tested against HepG2 liver cancer cells and showed significant antiproliferative activity. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Aldose Reductase Inhibition

In a comparative study of aldose reductase inhibitors, this compound was evaluated alongside other compounds for its efficacy in reducing diabetic complications. The results indicated that it possesses a mixed-type inhibition profile with submicromolar IC50 values, making it a candidate for further development as a therapeutic agent in diabetes management .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed its ability to induce apoptosis in HepG2 cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers. Results indicated significant G0/G1 phase arrest and increased expression of pro-apoptotic proteins .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₁O₃ |

| Molecular Weight | 167.16 g/mol |

| Antioxidant Activity | Effective free radical scavenger |

| Aldose Reductase IC50 | Submicromolar |

| Cytotoxicity (HepG2) | Significant antiproliferative effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.